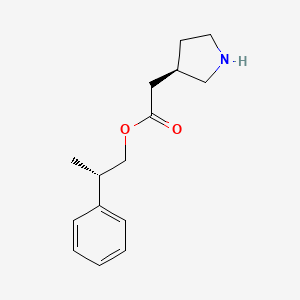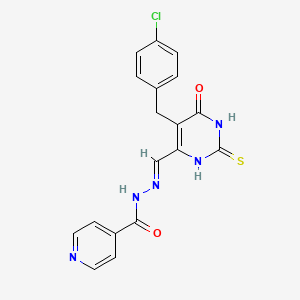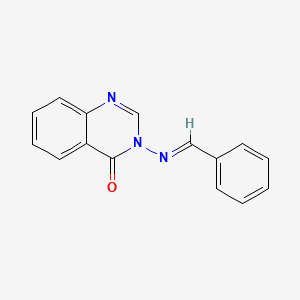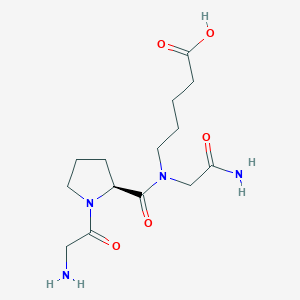
(2S,3R)-1-benzyl-2-ethenylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-1-Benzyl-2-vinylpyrrolidin-3-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a benzyl group at the nitrogen atom, a vinyl group at the second carbon, and a hydroxyl group at the third carbon. The stereochemistry of this molecule is defined by the (2S,3R) configuration, which contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1-Benzyl-2-vinylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the enantioselective reduction of a suitable precursor, such as a ketone or an aldehyde, using chiral catalysts or reagents. For instance, the use of lithium dialkylcuprates in a 1,4-addition reaction to an enoate precursor has been reported to yield high diastereoselectivity and enantioselectivity .
Industrial Production Methods
Industrial production of (2S,3R)-1-Benzyl-2-vinylpyrrolidin-3-ol typically involves optimizing the synthetic route for large-scale synthesis. This includes the use of robust and scalable reaction conditions, such as high-yielding catalytic processes and efficient purification techniques. The choice of solvents, temperature control, and reaction times are critical factors in ensuring the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-1-Benzyl-2-vinylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Such as Pd/C (Palladium on carbon) for hydrogenation.
Nucleophiles: Such as Grignard reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the vinyl group results in an ethyl-substituted pyrrolidine.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-1-Benzyl-2-vinylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.
Wirkmechanismus
The mechanism of action of (2S,3R)-1-Benzyl-2-vinylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry, used in the study of excitatory amino acid transporters.
(2S,3R)-3-Alkyl/Alkenylglutamates: These compounds share structural similarities and are used in the synthesis of biologically active molecules.
Uniqueness
(2S,3R)-1-Benzyl-2-vinylpyrrolidin-3-ol is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
921202-52-0 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
(2S,3R)-1-benzyl-2-ethenylpyrrolidin-3-ol |
InChI |
InChI=1S/C13H17NO/c1-2-12-13(15)8-9-14(12)10-11-6-4-3-5-7-11/h2-7,12-13,15H,1,8-10H2/t12-,13+/m0/s1 |
InChI-Schlüssel |
PIQPFVUJEXQUIL-QWHCGFSZSA-N |
Isomerische SMILES |
C=C[C@H]1[C@@H](CCN1CC2=CC=CC=C2)O |
Kanonische SMILES |
C=CC1C(CCN1CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B12905492.png)
![Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate](/img/structure/B12905494.png)
![5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one](/img/structure/B12905506.png)
![6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12905525.png)
![7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-](/img/structure/B12905528.png)


![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide](/img/structure/B12905541.png)

![Furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl-](/img/structure/B12905551.png)

![6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12905558.png)


